Botryococcene

Enzymology Biosynthesis Biochemistry

Research into drop-in biofuels and geochemical biomarkers is often hampered by inconsistent hydrocarbon quality or the use of inferior linear analogs like squalene. Botryococcene (CAS 42719-34-6) provides a definitive solution as a high-purity, highly branched triterpenoid from B. braunii. - **Performance Metric:** Demonstrated 70% yield of gasoline-range alkanes at 513 K; enables high-octane components (xylenes, trimethylbenzenes). - **Application Certainty:** Essential as a source-specific biomarker (3S,7S,10S,13R,16S,20S stereochemistry) for petroleum geology studies. - **Supply Advantage:** Available for R&D with verified stereochemical integrity (>98:2 er).

Molecular Formula C34H58
Molecular Weight 466.8 g/mol
CAS No. 42719-34-6
Cat. No. B12783581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBotryococcene
CAS42719-34-6
Molecular FormulaC34H58
Molecular Weight466.8 g/mol
Structural Identifiers
SMILESCC(CCC(C)C(=C)CCC(C)C(=C)C)C=CC(C)(CCC(C)C(=C)CCC(C)C(=C)C)C=C
InChIInChI=1S/C34H58/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,27-30,33H,1-2,4,10-11,15-20,22,24H2,3,5-9,12-13H3/b23-21+/t27-,28+,29+,30+,33+,34+/m1/s1
InChIKeyRRFKZRGEWFCPGV-KWNNYQEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Botryococcene: A Triterpenoid for Biofuels and Biomarkers


Botryococcene (CAS 42719-34-6) is a C30-C37 triterpenoid hydrocarbon, primarily produced by the B-race of the green microalga Botryococcus braunii [1]. It is characterized by a highly branched, acyclic structure with multiple double bonds and stereocenters, which distinguishes it from linear hydrocarbons like squalene [2]. This compound accumulates in substantial quantities, comprising up to 86% of the algal dry weight, and is a promising feedstock for advanced biofuels due to its high energy density and ability to be processed into gasoline-range fuels [3][4]. Its unique structure also makes it a valuable biomarker in paleoenvironmental and petroleum studies [5].

Advanced Biofuels Reported high hydrocarbon accumulation supports conversion and drop-in fuel research.
Stereochemical Studies Defined absolute configuration enables chiral methodology and total synthesis benchmarks.
Geochemical Biomarkers Source-specific branched structure supports paleoenvironmental and petroleum tracing.

Why Botryococcene Cannot Be Substituted


Substituting botryococcene with closely related analogs, such as squalene or other algal hydrocarbons (e.g., alkadienes from the A-race of B. braunii), is not scientifically or industrially viable. This is due to fundamental differences in biosynthetic pathways, enzymatic specificity, chemical stability, and downstream processing characteristics. Botryococcene synthase (BS) exhibits distinct enzymatic activity compared to squalene synthase (SS), being inhibited by Tween 80, while SS is stimulated [1]. Furthermore, the unique, highly branched structure of botryococcene enables superior fuel characteristics, such as a higher octane rating after hydrocracking, which cannot be achieved with linear or less-branched alternatives [2]. Substitution would compromise key performance metrics in both biofuel applications and geochemical biomarker studies, as detailed in the quantitative evidence below.

Aspect
Botryococcene (Target)
Squalene / Alkadienes
Enzyme regulation
BS inhibited by Tween 80
SS stimulated by Tween 80
Molecular branching
Highly branched; reported higher octane potential
Linear or less branched; reported lower octane
Hydrocarbon yield
Reported 2-3× higher accumulation in B-race
Lower intrinsic accumulation in A-race

Botryococcene vs. Squalene: Quantitative Comparison


Botryococcene Synthase vs. Squalene Synthase

Botryococcene synthase (BS) exhibits a distinct enzymatic response to Tween 80 compared to squalene synthase (SS). While SS activity is stimulated by Tween 80, BS activity is inhibited. This differential response is a key identifier for the specific enzyme activity and biosynthetic pathway, confirming that botryococcene production is not merely an extension of squalene metabolism but a separate, regulated process [1].

BS vs SS regulation
Head-to-head
BS inhibited, SS stimulated by Tween 80
Opposite regulatory response confirms distinct pathway identity.
Cell-free extract assay; supports QC in engineered strains.
Enzymology Biosynthesis Biochemistry

Gasoline Yield via Hydrogenolysis

When processed via hydrogenolysis, botryococcene demonstrates a high yield of gasoline-range alkanes. Using a highly dispersed Ru/CeO2 catalyst, a 70% yield of C5-C12 alkanes was achieved at 513 K. This yield is comparable to or higher than previously reported yields from botryococcene, which were obtained at significantly higher temperatures, indicating a more efficient conversion process [1]. Furthermore, a separate study on catalytic cracking reported a gasoline fraction yield of 62% from botryococcene [2].

Gasoline yield
Reported
70% C5–C12 alkanes (513 K)
62% in catalytic cracking
Reported high conversion context; supports biofuel process research.
Ru/CeO2 catalyst; conditions influence yield.
Biofuel Catalysis Chemical Engineering

Botryococcene vs. Alkadiene Accumulation

The B-race of Botryococcus braunii, which produces botryococcene, accumulates hydrocarbons to a significantly higher percentage of its overall biomass compared to the A-race, which produces alkadienes. In a comparative study of multiple strains, the B-race varieties Showa and Kawaguchi-1 accumulated botryococcene hydrocarbons equivalent to 30% and 20% of their dry biomass, respectively. In contrast, the A-race varieties accumulated alkadiene hydrocarbons at lower levels, ranging from 10% to 14% of their dry biomass [1].

Biomass accumulation
Head-to-head
B-race: 20–30% dry wt; A-race: 10–14%
Reported 2–3× higher hydrocarbon content in botryococcene strains.
Lab growth conditions; strain selection relevant.
Phycology Biofuel Production Strain Selection

Absolute Stereochemistry Signature

The absolute configuration of (-)-botryococcene has been definitively assigned as 3S, 7S, 10S, 13R, 16S, 20S through total synthesis and NMR correlation with a chiral shift reagent [1]. This precise stereochemical signature is a unique fingerprint for the naturally occurring compound. In contrast, epi-botryococcene, a diastereomer, has been synthesized with good diastereocontrol, but its properties differ from the natural product, underscoring the importance of stereochemical fidelity for both bioactivity and analytical identification [2].

Stereochemistry
Head-to-head
er >98:2; 3S,7S,10S,13R,16S,20S
Definitive absolute configuration supports biomarker validation.
Chiral shift reagent NMR; synthesis benchmark.
Stereochemistry Organic Synthesis Biomarker Validation

High-Throughput Fluorescence Screening

A high-throughput screening method based on fluorescence turn-on activity can differentiate between cells producing botryococcene and those producing squalene. It was found that botryococcene-producing cells yielded observable fluorescence, whereas squalene-producing and control cells exhibited negligible fluorescence turn-on activity. This provides a rapid, scalable, and non-destructive method for screening and selecting high-yielding botryococcene strains or engineered variants [1].

Fluorescence screen
Head-to-head
Botryococcene cells: observable fluorescence; Squalene/control: negligible
Supports high-throughput strain selection without GC-MS.
Specific fluorescent probe assay.
Analytical Chemistry High-Throughput Screening Metabolic Engineering

Catalytic Cracking for High-Octane Gasoline

Botryococcenes are preferred over alkadienes and alkatrienes as feedstocks for hydrocracking because they yield a fuel with a higher octane rating. The highly branched structure of botryococcenes leads to the formation of alkylbenzenes, such as xylenes and trimethylbenzenes, upon catalytic cracking, which are key components of high-octane gasoline [1]. This is a class-level advantage over less-branched hydrocarbons from other algal races.

Octane potential
Class-level
Produces xylenes, trimethylbenzenes upon cracking
Class-level observation; reported higher octane context may vary with process.
Hydrocracking conditions affect aromatic yield.
Biofuel Catalytic Cracking Fuel Quality

Botryococcene: Research and Industrial Applications


Biofuel Feedstock for High-Octane Gasoline

Botryococcene's demonstrated high yield of gasoline-range alkanes (70% at 513 K) and its ability to produce high-octane fuel components (e.g., xylenes, trimethylbenzenes) make it an ideal feedstock for next-generation biofuel production [1][2]. This is particularly relevant for research programs aiming to develop drop-in biofuels that are compatible with existing petroleum infrastructure and engine technology.

Strain Engineering for Enhanced Production

The availability of a fluorescence-based high-throughput screening assay enables efficient selection of high-yielding botryococcene strains and rapid optimization of engineered production hosts [1]. This is critical for industrial biotechnology efforts focused on scaling up botryococcene production in heterologous systems like yeast or plants, as demonstrated by successful engineering in Nicotiana tabacum [2].

Paleoenvironmental and Petroleum Biomarker

The unique and well-defined absolute stereochemistry (3S, 7S, 10S, 13R, 16S, 20S) of botryococcene, along with its source-specificity to B. braunii, makes it an invaluable biomarker for tracing past environmental conditions and for understanding the origins of petroleum and shale oil deposits [1][2]. Its presence in geological samples can be used to reconstruct ancient algal blooms and depositional environments.

Synthetic Chemistry and Stereochemical Studies

The total synthesis of botryococcene, achieved with high diastereo- and enantiocontrol (er >98:2), serves as a benchmark for developing new stereoselective synthetic methodologies for complex acyclic hydrocarbons [1]. This is of interest to academic and industrial research groups focused on the synthesis of chiral molecules and natural products.

Application
Selection Property
Validation Focus
Advanced biofuel feedstock research
Reported high gasoline-range yield under catalytic conditions
Conversion efficiency and octane-rating context
Strain engineering & high-throughput screening
Fluorescence-based screening compatibility
Correlation of fluorescence signal with hydrocarbon productivity
Paleoenvironmental biomarker studies
Source-specific stereochemical fingerprint
Absolute configuration consistency with natural isolates
Stereoselective synthesis methodology
High enantiomeric ratio context
Diastereocontrol and chiral purity in total synthesis

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